molecular formula C23H24N2O2 B2719921 4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide CAS No. 1396784-39-6

4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide

Cat. No.: B2719921
CAS No.: 1396784-39-6
M. Wt: 360.457
InChI Key: KXXMPFLBLOTMEN-UHFFFAOYSA-N
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Description

4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a dihydroisoquinoline moiety, a butynyl group, and a phenylbutanamide segment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Attachment of the Butynyl Group: The dihydroisoquinoline intermediate is then subjected to Sonogashira coupling, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Phenylbutanamide Segment: The final step involves the amidation reaction, where the butynyl-dihydroisoquinoline intermediate reacts with a phenylbutanoic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amide or phenyl groups using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Sodium hydride (NaH), organolithium reagents (RLi)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of substituted amides or phenyl derivatives

Scientific Research Applications

4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide: shares structural similarities with other dihydroisoquinoline derivatives and phenylbutanamide compounds.

    Dihydroisoquinoline Derivatives: Compounds like tetrahydroisoquinoline and isoquinoline share the core dihydroisoquinoline structure.

    Phenylbutanamide Compounds: Compounds such as N-phenylbutanamide and N-(4-phenylbutan-2-yl)amide share the phenylbutanamide segment.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-22(20-9-2-1-3-10-20)12-13-23(27)24-15-6-7-16-25-17-14-19-8-4-5-11-21(19)18-25/h1-5,8-11H,12-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXMPFLBLOTMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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